12R-Lox-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

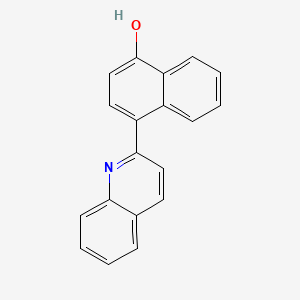

C19H13NO |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

4-quinolin-2-ylnaphthalen-1-ol |

InChI |

InChI=1S/C19H13NO/c21-19-12-10-15(14-6-2-3-7-16(14)19)18-11-9-13-5-1-4-8-17(13)20-18/h1-12,21H |

InChI Key |

PLATVCRZPNTREE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C4=CC=CC=C43)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 12R-Lox-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

12R-lipoxygenase (12R-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This pathway is increasingly implicated in the pathogenesis of inflammatory skin diseases, particularly psoriasis, where it contributes to keratinocyte hyperproliferation and the pro-inflammatory environment. 12R-Lox-IN-2 has been identified as the first selective inhibitor of 12R-LOX, offering a novel therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, impact on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction to 12R-Lipoxygenase

The 12R-lipoxygenase (12R-LOX) is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE), which is subsequently reduced to 12(R)-HETE. In humans, 12R-LOX is encoded by the ALOX12B gene and is predominantly expressed in the epidermis.[1] Dysregulation of the 12R-LOX pathway is associated with inflammatory skin conditions such as psoriasis, where elevated levels of 12(R)-HETE are observed.[2][3] This metabolite is believed to contribute to the disease phenotype by promoting keratinocyte proliferation and inflammation.

This compound: A Novel Inhibitor of 12R-LOX

This compound (also referred to as compound 7b in some literature) is a 2-aryl quinoline derivative that has been identified as a potent and selective inhibitor of human 12R-LOX (12R-hLOX).[4] Its discovery represents a significant advancement in the development of targeted therapies for 12R-LOX-mediated diseases.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and a related compound, 4a, against various lipoxygenase enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| This compound (7b) | 12R-hLOX | 28.25 ± 1.63 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB |

| Compound 4a | 12R-hLOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB |

Data sourced from Bhuktar H, et al. Bioorg Chem. 2023.[4]

Mechanism of Action: Downstream Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate the downstream signaling events triggered by 12R-LOX activity. In the context of psoriasis, a key mechanism involves the reduction of keratinocyte hyperproliferation and the attenuation of the inflammatory response.

Inhibition of Keratinocyte Proliferation

Psoriasis is characterized by uncontrolled proliferation of keratinocytes. The protein Ki-67 is a well-established marker of cell proliferation.[5] Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of Ki-67 in an imiquimod-induced psoriatic keratinocyte model.[4] This suggests that the 12R-LOX pathway, likely through its product 12(R)-HETE, contributes to the proliferative phenotype of psoriatic keratinocytes. The metabolite 12(S)-HETE, a product of the related 12S-LOX enzyme, has been shown to stimulate DNA synthesis and mitogenesis in human keratinocytes through the ERK-MAPK and PI3K pathways.[4] While the direct signaling cascade initiated by 12(R)-HETE is still under investigation, it is plausible that it engages similar mitogenic pathways. Inhibition of 12R-LOX by this compound disrupts this pro-proliferative signal, leading to a decrease in Ki-67 expression.

Attenuation of Pro-inflammatory Cytokine Expression

Interleukin-17A (IL-17A) is a cornerstone cytokine in the pathogenesis of psoriasis, driving inflammation and keratinocyte hyperproliferation.[5] The expression of IL-17A is elevated in psoriatic lesions. Treatment with this compound has been demonstrated to decrease the mRNA expression of IL-17A in imiquimod-induced psoriatic-like keratinocytes.[4] The signaling pathway linking 12R-LOX to IL-17A expression likely involves the activation of transcription factors such as STAT3. STAT3 activation in keratinocytes is known to be essential for the development of psoriasis-like lesions and can induce the production of IL-23, a key upstream activator of IL-17A-producing T-cells.[6][7] It is hypothesized that 12(R)-HETE, the product of 12R-LOX, may act as an upstream activator of the STAT3 pathway in keratinocytes, thereby promoting a pro-inflammatory environment rich in IL-17A. By inhibiting 12R-LOX, this compound can interrupt this inflammatory cascade.

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound in keratinocytes.

Experimental Workflow for Inhibitor Characterization

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

In Vitro 12R-hLOX Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on common lipoxygenase assays and should be optimized for specific laboratory conditions.

Objective: To determine the IC50 value of this compound against human 12R-LOX.

Materials:

-

Recombinant human 12R-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Borate buffer (0.2 M, pH 9.0)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.

-

Prepare a stock solution of arachidonic acid.

-

Dilute the recombinant 12R-hLOX enzyme in cold borate buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Borate buffer

-

A specific volume of the this compound dilution (or DMSO for the control).

-

A specific volume of the 12R-hLOX enzyme solution.

-

-

Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add a specific volume of the arachidonic acid solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 234 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the conjugated diene in the hydroperoxide product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Imiquimod-Induced Psoriatic Keratinocyte Model and Analysis

This protocol outlines a general approach for inducing a psoriasis-like phenotype in keratinocytes in vitro.

Objective: To evaluate the effect of this compound on markers of proliferation (Ki67) and inflammation (IL-17A) in a cellular model of psoriasis.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium

-

Imiquimod (IMQ)

-

This compound

-

Reagents for Western blotting (for Ki67 protein analysis)

-

Reagents for quantitative real-time PCR (qRT-PCR) (for IL-17A mRNA analysis)

Procedure:

-

Cell Culture and Treatment:

-

Culture human keratinocytes in appropriate growth medium until they reach a suitable confluency.

-

Induce a psoriasis-like phenotype by treating the cells with a predetermined concentration of imiquimod for a specific duration (e.g., 24-48 hours).

-

In parallel, treat imiquimod-stimulated cells with various concentrations of this compound. Include appropriate vehicle controls.

-

-

Analysis of Ki67 Protein Levels (Western Blot):

-

After the treatment period, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for Ki67.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Analysis of IL-17A mRNA Expression (qRT-PCR):

-

Following treatment, isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for IL-17A and a reference gene (e.g., GAPDH).

-

Analyze the amplification data to determine the relative expression of IL-17A mRNA in the different treatment groups.

-

Conclusion

This compound represents a promising first-in-class inhibitor of 12R-LOX with a clear mechanism of action in the context of inflammatory skin diseases like psoriasis. By directly inhibiting the enzymatic activity of 12R-LOX, it effectively reduces keratinocyte hyperproliferation, as evidenced by decreased Ki67 levels, and dampens the pro-inflammatory milieu by downregulating IL-17A expression. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and other novel 12R-LOX inhibitors, paving the way for new therapeutic interventions for debilitating skin conditions. Further research is warranted to fully elucidate the intricate signaling networks governed by the 12R-LOX pathway and to translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythoside A Alleviates Imiquimod-Induced Psoriasis-like Dermatitis in Mice by Regulating Th17 Cells and IL-17A Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stat3 activation in epidermal keratinocytes induces Langerhans cell activation to form an essential circuit for psoriasis via IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

12R-Lox-IN-2: A Technical Guide to the First-in-Class Inhibitor of 12R-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arachidonic acid metabolic cascade is a critical source of signaling molecules that regulate a vast array of physiological and pathological processes. Among the enzymes in this pathway, lipoxygenases (LOXs) have emerged as key players in inflammation and cell proliferation. The 12R-lipoxygenase (12R-LOX) isoform, in particular, has been implicated in the pathophysiology of skin disorders, most notably psoriasis, through its role in the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE).[1] Until recently, the development of specific pharmacological probes to elucidate the precise functions of 12R-LOX has been hampered by a lack of selective inhibitors. This technical guide details the discovery and characterization of 12R-Lox-IN-2, the first reported potent and selective inhibitor of 12R-LOX, offering a valuable tool for the investigation of 12R-LOX-mediated signaling and its therapeutic potential.[1][2][3]

Core Compound Data: this compound

This compound, also referred to as compound 7b in its discovery publication, is a novel 2-aryl quinoline derivative identified as a potent inhibitor of human 12R-lipoxygenase (12R-hLOX).[1][2][3] Its development provides a significant advancement for researchers studying the role of 12R-LOX in health and disease.

Quantitative Inhibition and Selectivity Data

The inhibitory potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The key quantitative findings are summarized in the tables below.

| Target Enzyme | IC50 (µM) | Reference |

| Human 12R-LOX (12R-hLOX) | 12.48 ± 2.06 | [1][2] |

| Human 12S-LOX (12S-hLOX) | > 100 | [1][2] |

| Human 15-LOX (15-hLOX) | > 100 | [1][2] |

| Human 15-LOXB (15-hLOXB) | > 100 | [1][2] |

| Table 1: In vitro inhibitory potency (IC50) of this compound against human lipoxygenase isoforms. |

| Parameter | Observation at 10 µM | Observation at 20 µM | Reference |

| Reduction in hyper-proliferation of IMQ-induced psoriatic keratinocytes | Concentration-dependent reduction | Concentration-dependent reduction | [1][2] |

| Reduction in colony forming potential of IMQ-induced psoriatic keratinocytes | Concentration-dependent reduction | Concentration-dependent reduction | [1][2] |

| Reduction in Ki67 protein levels in IMQ-induced psoriatic keratinocytes | Significant decrease | Significant decrease | [1][2] |

| Reduction in IL-17A mRNA expression in IMQ-induced psoriatic keratinocytes | Significant decrease | Significant decrease | [1][2] |

| Table 2: Cellular activity of this compound in an in vitro model of psoriasis. |

Signaling Pathway and Mechanism of Action

12R-LOX is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE), which is subsequently reduced to 12R-HETE.[1] In the context of psoriasis, a chronic inflammatory skin disease, the upregulation of 12R-LOX leads to an accumulation of 12R-HETE in the skin. This lipid mediator is believed to contribute to the hyperproliferation of keratinocytes and the inflammatory cascade characteristic of the disease. The pro-inflammatory cytokine Interleukin-23 (IL-23) plays a crucial role in the pathogenesis of psoriasis by promoting the differentiation and activation of Th17 cells, which in turn produce IL-17A, a key driver of keratinocyte hyperproliferation and inflammation.[4][5][6][7] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of 12R-LOX, thereby reducing the production of 12R-HETE and mitigating its downstream pathological effects on keratinocytes.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound. These are based on standard methodologies in the field, as the specific, detailed protocols from the primary publication were not available.

Synthesis of this compound (Compound 7b)

The synthesis of 2-aryl quinoline derivatives, including this compound, has been reported to be achieved through several methods, such as Claisen-Schmidt condensation followed by one-pot reduction-cyclization, AlCl₃-induced heteroarylation, or an O-alkylation approach.[1][2] These methods generally involve the reaction of substituted anilines with α,β-unsaturated carbonyl compounds or their equivalents to construct the quinoline core, followed by functional group manipulations to introduce the desired aryl substituent at the 2-position. For the specific synthesis of this compound, a detailed step-by-step procedure would be required from the primary literature for exact replication.

In Vitro 12R-hLOX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human 12R-LOX.

Materials:

-

Purified recombinant human 12R-LOX

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution in assay buffer to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, the 12R-LOX enzyme solution, and the diluted inhibitor solutions. Include a control group with DMSO instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Imiquimod (IMQ)-Induced Psoriatic Keratinocyte Model

Objective: To create an in vitro model of psoriasis by treating human keratinocytes with imiquimod to induce a hyper-proliferative and inflammatory phenotype.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium

-

Imiquimod (IMQ)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Culture human keratinocytes in the appropriate growth medium until they reach a desired confluency (e.g., 70-80%).

-

Prepare a stock solution of IMQ in a suitable solvent (e.g., DMSO).

-

Treat the keratinocytes with a pre-determined concentration of IMQ (e.g., 1-5 µg/mL) for a specified duration (e.g., 24-48 hours). A vehicle control (DMSO) should be run in parallel.

-

After the incubation period, the cells can be harvested for downstream analysis, such as proliferation assays, protein expression analysis, or gene expression analysis.

Ki67 Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of IMQ-treated keratinocytes by measuring the expression of the proliferation marker Ki67.

Methodology (Immunofluorescence):

-

Seed keratinocytes on coverslips in a multi-well plate and treat with IMQ and this compound as described above.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody against Ki67.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of Ki67-positive cells.

IL-17A mRNA Expression Analysis (RT-qPCR)

Objective: To measure the effect of this compound on the mRNA expression of the pro-inflammatory cytokine IL-17A in IMQ-treated keratinocytes.

Procedure:

-

Treat keratinocytes with IMQ and this compound as described above.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using the synthesized cDNA, primers specific for IL-17A, and a suitable qPCR master mix. A housekeeping gene (e.g., GAPDH or β-actin) should be used for normalization.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in IL-17A mRNA expression.

Experimental and Logical Workflow

The discovery and initial characterization of this compound followed a logical progression from in silico design to in vitro validation and cell-based functional assays.

Conclusion

This compound represents a milestone in the study of lipoxygenase biology, being the first reported potent and selective inhibitor of 12R-LOX. Its ability to modulate the hyper-proliferative and inflammatory phenotype of psoriatic keratinocytes in vitro underscores the potential of targeting 12R-LOX for the treatment of skin and other inflammatory diseases. This technical guide provides a comprehensive overview of the currently available data on this compound, intended to facilitate further research into the role of 12R-LOX and the development of novel therapeutics. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers aiming to explore the utility of this first-in-class inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. mdpi.com [mdpi.com]

- 5. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Crucial Role of 12R-Lipoxygenase in Fortifying the Skin's Protective Barrier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the epidermal barrier is paramount for skin health, preventing excessive water loss and protecting against environmental insults. A key enzymatic player in the maintenance of this critical barrier is 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene. This technical guide provides a comprehensive overview of the function of 12R-LOX in skin barrier function, detailing its enzymatic activity, its role in ceramide metabolism, and the downstream signaling pathways it governs. This document synthesizes current research to offer a valuable resource for professionals engaged in dermatological research and the development of novel therapeutic strategies for skin barrier-related disorders.

Introduction: The Epidermal Barrier and the Significance of 12R-LOX

The stratum corneum, the outermost layer of the epidermis, forms the primary permeability barrier of the skin. This barrier is composed of terminally differentiated keratinocytes, known as corneocytes, embedded in a lipid-rich extracellular matrix. The structural integrity of this "brick and mortar" model is highly dependent on the precise composition and organization of intercellular lipids, particularly ceramides.

12R-lipoxygenase is an epidermis-specific enzyme that plays a pivotal, non-redundant role in the terminal differentiation of keratinocytes and the formation of a competent epidermal barrier.[1][2] Its importance is underscored by the severe skin disorders that arise from its deficiency. Mutations in the ALOX12B gene are a cause of Autosomal Recessive Congenital Ichthyosis (ARCI), a group of genetic disorders characterized by dry, scaly skin and impaired barrier function.[1][3] Mouse models lacking functional 12R-LOX exhibit a dramatic phenotype, including neonatal lethality due to rapid dehydration, highlighting the enzyme's critical role in preventing transepidermal water loss (TEWL).[1][2]

The Enzymatic Role of 12R-LOX in Ceramide Metabolism

12R-LOX is a lipoxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In the context of the skin barrier, its primary substrate is linoleic acid, which is uniquely esterified to a specific class of ceramides known as ω-O-acylceramides (e.g., Cer-EOS).[4][5][6]

The enzyme acts in a sequential pathway with another epidermal lipoxygenase, eLOX-3 (encoded by the ALOXE3 gene). The canonical pathway is as follows:

-

Oxygenation by 12R-LOX: 12R-LOX initiates the process by oxygenating the linoleate moiety of an ω-O-acylceramide, forming a hydroperoxy derivative.

-

Isomerization by eLOX-3: The resulting hydroperoxide is then converted by eLOX-3 into a reactive epoxy-ketone derivative.[6]

-

Covalent Attachment: This epoxy-ketone derivative is crucial for the covalent attachment of the ω-O-acylceramides to the protein scaffold of the corneocyte envelope, a specialized structure on the surface of corneocytes.[4][7] This process forms the corneocyte lipid envelope (CLE), a vital component of the skin barrier.

Deficiency in 12R-LOX disrupts this pathway, leading to a failure in the covalent binding of these essential ceramides to the corneocyte envelope.[4][8] This results in a disorganized and dysfunctional lipid barrier.

Quantitative Impact of 12R-LOX Deficiency on Skin Barrier Function

The absence of functional 12R-LOX has profound and quantifiable consequences on the skin's barrier properties.

Transepidermal Water Loss (TEWL)

A hallmark of a compromised skin barrier is an increase in TEWL. Inactivation of 12R-LOX leads to a dramatic increase in water loss across the epidermis.

| Parameter | Wild-Type (Control) | 12R-LOX Deficient | Fold Increase | Reference |

| TEWL | Baseline | ~8-fold increase | ~8 | [1] |

| TEWL (Conditional Knockout) | Baseline | Doubled | 2 | [9] |

Table 1: Impact of 12R-LOX deficiency on transepidermal water loss in mouse models.

Ceramide Composition

While the total amount of free ceramides may not be significantly altered, the composition and organization of ceramides are profoundly disrupted in 12R-LOX deficient skin. A key finding is the significant reduction in ester-bound ceramide species, which are essential for the formation of the corneocyte lipid envelope.[1][2]

| Ceramide Class | Wild-Type (Relative Densitometric Units) | 12R-LOX Knockout (Relative Densitometric Units) | Change in 12R-LOX Knockout | Reference |

| Ester-linked Lipids (B1-B5) | ~1.0 | ~0.4 | Significant Decrease | [1] |

| Ceramide EOS | ~1.0 | ~1.2 | Slight Increase | [1] |

| Ceramide NS | ~1.0 | ~1.1 | No Significant Change | [1] |

| Ceramide NP | ~1.0 | ~1.0 | No Significant Change | [1] |

| Ceramide AS | ~1.0 | ~0.9 | No Significant Change | [1] |

Table 2: Altered ceramide composition in the epidermis of 12R-LOX knockout mice. Data is based on densitometric analysis of TLC and presented as relative units normalized to wild-type levels.[1]

Furthermore, studies on conditional Alox12b knockout mice have shown an increase in free extractable ceramide species with long-chain fatty acids, suggesting an accumulation of unprocessed precursor lipids.[9]

Epidermal Differentiation Markers

The 12R-LOX/eLOX-3 pathway also influences the processing of key structural proteins in the epidermis. In neonatal 12R-LOX deficient mice, the processing of profilaggrin to its functional monomer, filaggrin, is impaired.[1][2] Filaggrin is crucial for the aggregation of keratin filaments and the formation of natural moisturizing factor (NMF), which helps to hydrate the stratum corneum.

Signaling Pathways Involving 12R-LOX

The role of 12R-LOX extends beyond the direct structural formation of the lipid barrier. Its activity and products are integrated into broader signaling networks within the skin.

The 12R-LOX/eLOX-3 Ceramide Processing Pathway

This is the primary pathway directly linked to skin barrier formation.

Regulation of 12-LOX Expression and Downstream Signaling

The expression of 12-LOX itself is subject to regulation, and its metabolic products can act as signaling molecules.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study 12R-LOX and its role in skin barrier function.

Measurement of Transepidermal Water Loss (TEWL) in Mice

TEWL is a non-invasive method to assess the integrity of the skin barrier.

Protocol:

-

Acclimatization: Acclimatize the mice for at least 30 minutes in a room with controlled temperature and humidity to ensure stable baseline measurements.

-

Anesthesia: Lightly anesthetize the mouse using isoflurane to prevent movement during the measurement.

-

Measurement: Gently place the probe of the TEWL meter (e.g., Tewameter®) on a shaved area of the dorsal skin. Ensure the probe is held perpendicular to the skin surface without excessive pressure.

-

Data Acquisition: Allow the reading to stabilize and record the TEWL value in g/m²/h. Take at least three measurements from the same site and calculate the average.

-

Data Analysis: Compare the average TEWL values between experimental groups (e.g., wild-type vs. 12R-LOX knockout mice) using appropriate statistical tests.

Lipid Extraction and Analysis from Epidermis

This protocol outlines the extraction and analysis of ceramides from mouse epidermis.

Protocol:

-

Epidermal Separation: Sacrifice the mouse and excise the skin. Separate the epidermis from the dermis by heat treatment (e.g., incubation in PBS at 60°C for 30 seconds) or enzymatic digestion.

-

Lipid Extraction: Homogenize the separated epidermis in a solvent mixture, typically chloroform:methanol (2:1, v/v). A common method is the Folch extraction.

-

Phase Separation: Add water or a salt solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

-

Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for analysis.

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the plate in a solvent system appropriate for separating ceramide classes.

-

Visualize the separated lipids by staining (e.g., with primuline or copper sulfate charring).

-

Quantify the lipid spots using densitometry.

-

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Inject the lipid extract into an LC system coupled to a mass spectrometer.

-

Use a suitable column (e.g., reversed-phase or normal-phase) and gradient elution to separate the different ceramide species.

-

Identify and quantify the ceramides based on their mass-to-charge ratio and fragmentation patterns.

-

12R-LOX Enzyme Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of 12R-LOX in skin samples.[10][11]

Protocol:

-

Sample Preparation: Obtain skin samples (e.g., via tape stripping or epidermal biopsy) and extract proteins using a suitable buffer containing a non-ionic detergent (e.g., 0.1% Tergitol-NP40 in Tris buffer).

-

Reaction Mixture: In a microplate well, combine the protein extract with a reaction buffer.

-

Substrate Addition: Add a suitable substrate, such as ethyl linoleic acid.

-

Fluorescent Probe: Include a fluorescent probe that reacts with the reactive oxygen species generated during the lipoxygenase reaction (e.g., 2',7'-dichlorodihydrofluorescein).

-

Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the 12R-LOX activity.

-

Specificity Controls: To ensure the measured activity is specific to 12R-LOX, include controls with a specific 12R-LOX inhibitor (e.g., a polyclonal antibody against 12R-LOX).

Immunohistochemistry for 12R-LOX

This technique is used to visualize the localization of 12R-LOX protein within skin tissue sections.

Protocol:

-

Tissue Preparation: Fix skin biopsies in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount them on microscope slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform antigen retrieval to unmask the epitope, for example, by heat-induced epitope retrieval in a citrate buffer.

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 12R-LOX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33258) and mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the sections using a fluorescence microscope. 12R-LOX is typically observed in the granular layer of the epidermis.[1]

Conclusion and Future Directions

12R-lipoxygenase is a critical enzyme for the establishment and maintenance of the epidermal permeability barrier. Its role in the processing and covalent attachment of ω-O-acylceramides to the corneocyte envelope is indispensable for proper skin function. A comprehensive understanding of the 12R-LOX pathway, from its enzymatic mechanism to its regulation and the functional consequences of its deficiency, is essential for developing targeted therapies for ichthyoses and other skin barrier disorders.

Future research should focus on further elucidating the downstream signaling pathways of 12R-LOX metabolites and exploring the potential of modulating 12R-LOX activity or its downstream effectors as a therapeutic strategy for restoring barrier function in diseased skin. The development of specific small molecule activators or inhibitors of 12R-LOX could pave the way for novel treatments for a range of dermatological conditions.

References

- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Two C18 hydroxy-cyclohexenone fatty acids from mammalian epidermis: Potential relation to 12R-lipoxygenase and covalent binding of ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two C18 hydroxy-cyclohexenone fatty acids from mammalian epidermis: Potential relation to 12R-lipoxygenase and covalent binding of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conditional Alox12b Knockout: Degradation of the Corneocyte Lipid Envelope in a Mouse Model of Autosomal Recessive Congenital Ichthyoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The 12R-Lipoxygenase Pathway: A Core Driver in Psoriasis Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 12R-lipoxygenase (12R-LOX) pathway and its critical role in the pathophysiology of psoriasis. Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and immune cell infiltration. A key feature of psoriatic lesions is the accumulation of the unusual arachidonic acid metabolite, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), a product of the 12R-LOX enzyme.[1][2] This guide will detail the enzymatic pathway, its downstream mediators, their biological functions in psoriasis, and the experimental methodologies used to investigate this pathway, offering insights for future therapeutic interventions.

The 12R-Lipoxygenase Enzymatic Cascade

The 12R-LOX pathway is a specialized branch of the lipoxygenase family of enzymes that metabolize polyunsaturated fatty acids. In the skin, 12R-LOX, encoded by the ALOX12B gene, catalyzes the stereospecific oxygenation of arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is then rapidly reduced to 12R-HETE.[1][2][3] This pathway is distinct from the more common 12S-lipoxygenase pathway found in platelets and other tissues.[1][2]

Further metabolism of 12R-HpETE by hepoxilin synthase leads to the formation of unstable epoxide intermediates, hepoxilins (Hx), primarily HxA3 and HxB3.[4][5] These are subsequently hydrolyzed to more stable trioxilins (TrX), such as TrXA3 and TrXB3.[4][5]

Signaling Pathway Diagram

Caption: The 12R-lipoxygenase metabolic cascade in psoriasis.

Quantitative Data on 12R-LOX Pathway Components in Psoriasis

The expression and activity of the 12R-LOX pathway are significantly upregulated in psoriatic lesions compared to non-lesional and healthy skin. This section summarizes the key quantitative findings from various studies.

| Analyte | Psoriatic Lesions | Normal Epidermis/Skin | Fold Change/Ratio | Reference |

| 12R-HETE | Markedly increased concentrations | Minor 12-HETE enantiomer present | - | [1] |

| Hepoxilin B3 | 3.2 +/- 2.3 ng/mg | < 0.2 ng/mg | > 16-fold | [4] |

| Trioxilin A3 to 12-HETE Ratio | 0.65 +/- 0.23 | Not detected | - | [4] |

| Trioxilin B3 to 12-HETE Ratio | 0.32 +/- 0.28 | Not detected | - | [4] |

| 12R-LOX mRNA | Detectable by PCR | - | Pathologically over-expressed | [2][6] |

| Platelet-type 12-lipoxygenase | Increased immunostaining in germinal layer keratinocytes | Present in germinal layer keratinocytes | Overexpressed | [7] |

Biological Functions in Psoriasis

The products of the 12R-LOX pathway are potent bioactive lipids that contribute to the key features of psoriasis: inflammation and keratinocyte hyperproliferation.

-

Inflammation: 12R-HETE and its downstream metabolites, hepoxilins, are potent chemoattractants for neutrophils, a hallmark of psoriatic inflammation.[8][9] The influx of neutrophils into the epidermis and dermis contributes to the persistent inflammatory state.[8] Hepoxilins can amplify and maintain the inflammatory response in the skin.[4]

-

Keratinocyte Proliferation: 12-HETE has been shown to stimulate DNA synthesis in human epidermal keratinocytes, directly contributing to the acanthosis observed in psoriatic plaques.[10] The overexpression of 12R-LOX has been implicated in proliferative skin disorders, including psoriasis.[6]

-

Epidermal Barrier Function: While overexpression is linked to psoriasis, deleterious mutations that inactivate 12R-LOX result in ichthyosis, a skin disorder characterized by a disrupted cell barrier.[6] This suggests a critical role for the 12R-LOX pathway in normal epidermal differentiation and barrier formation.

Experimental Protocols

Investigating the 12R-LOX pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Measurement of 12R-LOX Activity and its Products

Objective: To quantify the levels of 12R-HETE, hepoxilins, and trioxilins in skin samples.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation:

-

Excise psoriatic scales or skin biopsies.

-

Homogenize the tissue in a suitable solvent (e.g., methanol/water).

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction.

-

Reconstitute the dried lipid extract in the mobile phase.

-

-

HPLC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and an acid (e.g., formic acid) to separate the different lipid mediators.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC eluent to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Use electrospray ionization (ESI) in negative ion mode.

-

Monitor for the specific mass-to-charge ratios (m/z) of the parent and fragment ions of 12R-HETE, hepoxilins, and trioxilins.

-

Quantify the analytes using a standard curve generated with authentic standards.

-

Analysis of 12R-LOX Gene Expression

Objective: To determine the mRNA levels of ALOX12B in skin tissue.

Methodology: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction:

-

Homogenize skin tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

-

Isolate total RNA using a silica-based column or phenol-chloroform extraction.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

PCR Amplification:

-

Perform PCR using primers specific for the ALOX12B gene.

-

Include a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

-

Analyze the PCR products by agarose gel electrophoresis to confirm the presence of a band of the expected size.[11]

-

-

Quantitative PCR (qPCR) (for quantification):

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan) to monitor the amplification in real-time.

-

Calculate the relative expression of ALOX12B normalized to the housekeeping gene using the ΔΔCt method.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the 12R-LOX pathway.

Therapeutic Implications

The central role of the 12R-LOX pathway in driving inflammation and keratinocyte hyperproliferation in psoriasis makes it an attractive target for therapeutic intervention.[1][2] The development of specific inhibitors of 12R-LOX could offer a novel topical or systemic treatment modality for psoriasis.[6] Such inhibitors would aim to reduce the production of pro-inflammatory mediators like 12R-HETE and hepoxilins directly at the site of inflammation. The validation of 12R-LOX as a therapeutic target has been supported by in vitro and in vivo experiments, including the use of 12R-LOX overexpressing transgenic mice.[6]

Conclusion

The 12R-lipoxygenase pathway is a pivotal player in the pathogenesis of psoriasis. The accumulation of its metabolic products, particularly 12R-HETE and hepoxilins, in psoriatic lesions drives the characteristic inflammation and keratinocyte hyperproliferation. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and targeted therapies for this debilitating skin condition. Further research into the downstream signaling events initiated by these lipid mediators will likely unveil additional therapeutic targets within this important pathway.

References

- 1. pnas.org [pnas.org]

- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Occurrence of hepoxilins and trioxilins in psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepoxilin - Wikipedia [en.wikipedia.org]

- 6. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]

- 7. Epidermis contains platelet-type 12-lipoxygenase that is overexpressed in germinal layer keratinocytes in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased aggregation and arachidonic acid transformation by psoriatic platelets: evidence that platelet-derived 12-hydroxy-eicosatetraenoic acid increases keratinocyte DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and In-Vitro Activity of 12R-Lox-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

12R-Lox-IN-2 is a novel, selective inhibitor of 12R-lipoxygenase (12R-LOX), an enzyme implicated in the pathophysiology of inflammatory skin diseases such as psoriasis.[1] As a member of the 2-aryl quinoline class of compounds, this compound demonstrates potent and selective inhibition of human 12R-LOX. This technical guide provides a comprehensive overview of the structure, in-vitro activity, and putative mechanism of action of this compound, intended to support further research and development efforts in the field of dermatology and inflammation.

Chemical Structure and Properties

This compound, also referred to as compound 7b in its discovery publication, is a 2-aryl quinoline derivative.[1] The core structure consists of a quinoline ring substituted with an aryl group at the 2-position. The precise chemical structure is detailed in the primary literature from Bhuktar H, et al. (2023).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Class | 2-Aryl Quinoline | [1] |

| Molecular Formula | C₂₂H₁₉N O₂ | Inferred from similar structures |

| Molecular Weight | 329.39 g/mol | Inferred from similar structures |

| CAS Number | Not available in snippets |

In-Vitro Inhibitory Activity and Selectivity

This compound has been characterized as a potent inhibitor of human 12R-lipoxygenase (12R-hLOX). The inhibitory activity was determined through in-vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) established. Furthermore, its selectivity was assessed against other human lipoxygenase isoforms.

Table 2: In-Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Selectivity vs. 12R-hLOX | Reference |

| 12R-hLOX | 12.48 ± 2.06 | - | [1] |

| 12S-hLOX | Selective | Not specified | [1] |

| 15-hLOX-1 | Selective | Not specified | [1] |

| 15-hLOX-2 | Selective | Not specified | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through an O-alkylation approach, a common method for preparing 2-aryl quinoline derivatives.[1] While the specific, detailed protocol for this compound is proprietary to the original publication, a general methodology for the synthesis of similar 2-(2-hydroxyphenyl)quinoline derivatives involves the Friedländer annulation. This reaction typically condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

General Experimental Workflow for Friedländer Synthesis of 2-Aryl Quinolines:

In-Vitro 12R-hLOX Inhibition Assay

The inhibitory potency of this compound against 12R-hLOX was determined using an in-vitro enzyme assay. A general protocol for assessing lipoxygenase inhibition involves monitoring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate, such as arachidonic acid. This can be measured spectrophotometrically by the increase in absorbance at 234 nm.

General Experimental Workflow for 12R-LOX Inhibition Assay:

Mechanism of Action and Signaling Pathway

12R-lipoxygenase is a key enzyme in the metabolic pathway of arachidonic acid, converting it to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE). In the context of psoriasis, a chronic inflammatory skin disease, the 12R-LOX pathway is upregulated in keratinocytes.[2] This leads to the production of downstream inflammatory mediators that contribute to the hyperproliferation of keratinocytes and the secretion of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A).[1]

This compound, by inhibiting 12R-LOX, is proposed to disrupt this inflammatory cascade. In studies on imiquimod-induced psoriatic-like keratinocytes, treatment with this compound led to a reduction in the proliferation marker Ki67 and a decrease in the mRNA expression of IL-17A.[1] This suggests that the anti-inflammatory and anti-proliferative effects of this compound are mediated through the attenuation of the 12R-LOX signaling pathway.

Proposed Signaling Pathway of 12R-LOX Inhibition by this compound in Psoriatic Keratinocytes:

Conclusion

This compound represents a promising small molecule inhibitor of 12R-LOX with potential therapeutic applications in inflammatory skin disorders. Its demonstrated in-vitro potency and selectivity, coupled with its ability to modulate key pathological markers in a psoriasis model, warrant further investigation. This technical guide provides a foundational understanding of this compound to aid researchers and drug developers in advancing this and similar targeted therapies.

References

- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

12R-Lipoxygenase in Keratinocytes: A Technical Guide for Researchers

An In-depth Examination of its Role in Epidermal Differentiation, Barrier Function, and Disease

Introduction

12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in keratinocyte biology, playing an indispensable role in the terminal differentiation of these cells and the formation of a functional epidermal barrier. Unlike other mammalian lipoxygenases that predominantly produce S-chiral products, 12R-LOX uniquely synthesizes the R-enantiomer of hydroperoxyeicosatetraenoic acid (HPETE). Its expression and activity are tightly regulated and are crucial for the covalent attachment of ceramides to the cornified envelope, a key process in skin barrier integrity. Dysregulation or deficiency of 12R-LOX is directly linked to the pathogenesis of Autosomal Recessive Congenital Ichthyosis (ARCI), a severe genetic skin disorder characterized by impaired barrier function.[1][2][3][4] This guide provides a comprehensive overview of 12R-LOX expression in keratinocytes, its biochemical pathways, regulatory mechanisms, and the experimental methodologies used to study its function, aimed at researchers, scientists, and professionals in drug development.

Quantitative Data on 12R-LOX Expression and Activity

The following tables summarize key quantitative data related to 12R-LOX in keratinocytes, compiled from various studies.

| Parameter | Value | Species/System | Reference |

| Enzyme Stereospecificity | |||

| 12-HPETE product configuration | >98% 12R | Human (expressed in HeLa cells) | [5] |

| Gene Expression | |||

| mRNA size | ≈2.5 kilobases | Human keratinocytes | [5] |

| Indel frequency in CRISPR-Cas9 mediated knockout | 93% | Human keratinocytes (HaCaT) | [6] |

| Protein Localization | |||

| Primary location | Plasma membranes of keratinocytes in the stratum granulosum | Mouse and Human | [1][2] |

| Regulation of Expression | |||

| Effect of UVB irradiation | Dose-dependent decrease in mRNA and protein | Human keratinocytes (HaCaT) | [7] |

| Effect of PUVA treatment | Significant decrease in expression | Human keratinocytes (HaCaT) | [7] |

| Effect of IGF-II | Induction of mRNA and protein levels | Human keratinocytes | [8] |

| Effect of 15-LOX metabolites (15-HETE, 15-HETrE, 13-HODE) | Decrease in 12-LOX expression | Human keratinocytes (HaCaT) | [7] |

| Functional Impact of Deficiency | |||

| Transepidermal Water Loss (TEWL) in Alox12b-/- mice | Increased | Mouse | [4] |

| Weight loss in newborn Alox12b-/- mice | ~10% of initial body weight per hour | Mouse | [2] |

Signaling and Metabolic Pathways

12R-LOX is a key enzyme in a specialized metabolic pathway essential for skin barrier formation. It acts in sequence with another epidermis-specific enzyme, eLOX-3.

The 12R-LOX/eLOX-3 Pathway for Ceramide Ligation

The primary role of 12R-LOX in keratinocytes is the initial oxygenation of linoleate-esterified ω-hydroxy ceramides (CER EOX).[9] This step is critical for the subsequent covalent attachment of these lipids to the cornified envelope proteins, a process essential for forming the corneocyte lipid envelope (CLE).[10]

The pathway proceeds as follows:

-

12R-LOX oxygenates the linoleic acid moiety of an O-linoleoyl-ω-hydroxyceramide.

-

The resulting hydroperoxide is then isomerized by eLOX-3 , which functions as a hydroperoxide isomerase.[1]

-

Downstream enzymes, such as SDR9C7 or EPHX3, further process the molecule.[9]

-

Finally, transglutaminase-1 (TG1) crosslinks the processed ceramide to the cornified envelope.[9]

Defects in either 12R-LOX or eLOX-3 disrupt this pathway, leading to a defective epidermal barrier.[1][2][11]

Caption: The sequential enzymatic activity of 12R-LOX and eLOX-3 in keratinocytes.

Regulation of 12R-LOX Expression

The expression of 12R-LOX in keratinocytes is influenced by various external and internal stimuli. Understanding these regulatory networks is crucial for developing therapeutic strategies for skin diseases.

-

Inhibition by UV Radiation: Both UVB and PUVA (psoralen + UVA) therapy have been shown to suppress the expression of 12-LOX.[7] This is contrasted by an upregulation of 15-LOX, whose metabolites can in turn inhibit 12-LOX expression, suggesting a reciprocal regulatory mechanism.[7][12][13]

-

Induction by Growth Factors: Insulin-like growth factor-II (IGF-II), which is upregulated in psoriatic lesions, induces the expression of 12-LOX.[8] This induction is mediated through the ERK-MAPK and PI3K signaling pathways.[8]

Caption: Regulatory inputs influencing 12R-LOX expression in keratinocytes.

Experimental Protocols

Detailed methodologies are essential for the accurate study of 12R-LOX. Below are outlines of key experimental protocols.

Generation of 12R-LOX-Deficient Mice

The generation of knockout mouse models has been instrumental in elucidating the in vivo function of 12R-LOX.[1][2]

-

Targeting Vector Construction: A targeting vector is designed to disrupt the Alox12b gene. This is often achieved by flanking a critical exon (e.g., exon 8, which contains essential histidine residues for catalytic activity) with loxP sites.[1] A selection cassette, such as neomycin resistance, is also included.[1]

-

Electroporation and Selection: The targeting construct is electroporated into embryonic stem (ES) cells.[1] Successful recombinants are selected for using an appropriate antibiotic (e.g., G418).[1]

-

Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.

-

Cre-Mediated Excision: To generate a null allele, mice carrying the floxed allele are crossed with mice ubiquitously expressing Cre recombinase (e.g., CMV-Cre transgenic mice).[1] This leads to the excision of the floxed exon, resulting in a non-functional 12R-LOX protein.[1]

-

Genotyping: Offspring are genotyped using PCR or Southern blotting to identify wild-type, heterozygous, and homozygous knockout animals.

Caption: Workflow for creating 12R-LOX deficient mice via Cre-loxP system.

Immunofluorescence Staining for 12R-LOX in Skin Sections

This technique is used to visualize the localization of the 12R-LOX protein within the different layers of the epidermis.

-

Tissue Preparation: Obtain skin biopsies and embed in optimal cutting temperature (OCT) compound. Cryosection the tissue into thin sections (e.g., 5-10 µm).

-

Fixation: Fix the sections with a suitable fixative, such as 4% paraformaldehyde or acetone, for 10-15 minutes at room temperature or -20°C, respectively.

-

Permeabilization and Blocking: Permeabilize the cells with a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10 minutes. Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to 12R-LOX overnight at 4°C. The antibody should be diluted in the blocking solution at a pre-determined optimal concentration.

-

Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33258.[1][2] Mount the sections with an anti-fade mounting medium.

-

Microscopy: Visualize the staining using a fluorescence or confocal microscope. 12R-LOX staining is expected to be prominent in the plasma membranes of keratinocytes in the stratum granulosum.[1][2]

Western Blot Analysis of 12R-LOX Expression

This method is used to detect and quantify the amount of 12R-LOX protein in cell or tissue lysates.

-

Protein Extraction: Homogenize keratinocyte cell pellets or epidermal tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against 12R-LOX overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as actin or GAPDH, should be used to ensure equal protein loading.[2]

Conclusion

12R-LOX is a pivotal enzyme in keratinocyte function, with its role in epidermal barrier formation being of paramount importance. The unique R-stereospecificity of its enzymatic reaction and its sequential action with eLOX-3 highlight a specialized pathway crucial for skin health. The development of ichthyosis in individuals with ALOX12B mutations underscores its non-redundant function.[1][2][3] Further research into the regulation of 12R-LOX expression and activity, particularly in the context of inflammatory skin diseases like psoriasis, may unveil novel therapeutic targets. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore the multifaceted role of 12R-LOX in skin biology and pathology.

References

- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Epidermal Lipoxygenase Expression in Normal Human Skin and Tissue-Engineered Skin Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mimicking the LOX-Related Autosomal Recessive Congenital Ichthyosis Skin Disease Using a CRISPR-Cas9 System and Unravelling 12S-LOX Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Eicosanoids and Keratinocytes in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reciprocal regulation of 12- and 15-lipoxygenases by UV-irradiation in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Function of the ALOX12B Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arachidonate 12-Lipoxygenase, 12R Type (ALOX12B) gene, located on chromosome 17p13.1, encodes the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is a critical component of lipid metabolism, playing a pivotal role in the formation and maintenance of the epidermal permeability barrier. Dysregulation of ALOX12B function is implicated in a range of pathologies, from inherited skin disorders to cancer and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of the ALOX12B gene, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development targeting pathways influenced by ALOX12B.

Core Biological Function: Epidermal Barrier Formation

The primary and most well-characterized function of the ALOX12B gene product, 12R-LOX, is its essential role in the formation of the skin's permeability barrier. This function is primarily carried out in the epidermis, the outermost layer of the skin.

The ALOX12B/ALOXE3 Enzymatic Pathway

12R-LOX functions in a specialized metabolic pathway in concert with another lipoxygenase, epidermis-type lipoxygenase-3 (eLOX3), encoded by the ALOXE3 gene. This pathway is crucial for the formation of the corneocyte lipid envelope (CLE), a structure essential for skin barrier integrity.[1][2]

The key steps in this pathway are:

-

Substrate Recognition: 12R-LOX acts on linoleic acid esterified to ω-hydroxyceramides, a unique class of ceramides in the epidermis.[3][4]

-

Oxygenation: 12R-LOX catalyzes the stereospecific insertion of molecular oxygen into the linoleate moiety, producing a hydroperoxy derivative.[5][6]

-

Conversion by ALOXE3: The hydroperoxy derivative generated by 12R-LOX is then further metabolized by eLOX3 into reactive epoxide intermediates.[7]

-

Covalent Linkage: These reactive intermediates are thought to facilitate the covalent attachment of the ω-hydroxyceramides to the cornified envelope proteins, forming a mature and functional corneocyte lipid envelope.[4]

This process creates a hydrophobic barrier that prevents excessive water loss from the body and protects against environmental insults.[6]

Clinical Significance: Autosomal Recessive Congenital Ichthyosis (ARCI)

Mutations in the ALOX12B gene are a major cause of autosomal recessive congenital ichthyosis (ARCI), a group of genetic skin disorders characterized by abnormal scaling and a defective skin barrier.[8] The two main phenotypes associated with ALOX12B mutations are:

-

Nonbullous Congenital Ichthyosiform Erythroderma (NBCIE): This is a severe form of ichthyosis characterized by fine, white scales on a background of red skin (erythroderma).[6][8] Over 55 mutations in ALOX12B have been identified as causative for NBCIE.[8]

-

Self-Healing Collodion Baby (SHCB): Infants are born with a collodion membrane, a tight, shiny film covering the skin that is shed within the first few weeks of life. In SHCB, the skin underneath may appear normal or near-normal after the membrane is shed.[8]

These genetic disorders highlight the critical, non-redundant role of ALOX12B in maintaining skin health.

Role in Inflammation

Emerging evidence indicates that ALOX12B is also a significant player in inflammatory processes, particularly in the skin.

The NLRP3 Inflammasome and Th17 Signaling Axis

Overexpression of ALOX12B has been shown to drive skin inflammation through the activation of the NLRP3 inflammasome and the subsequent promotion of a T helper 17 (Th17) cell response. The proposed mechanism is as follows:

-

12(R)-HETE Production: Increased ALOX12B activity leads to the accumulation of its product, 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is rapidly converted to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).

-

ROS Generation and NLRP3 Activation: 12(R)-HETE acts as a danger signal, inducing the production of reactive oxygen species (ROS). ROS, in turn, trigger the assembly and activation of the NLRP3 inflammasome complex.

-

IL-1β Secretion: The activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β.[9][10]

-

Th17 Cell Differentiation: IL-1β is a potent pro-inflammatory cytokine that promotes the differentiation of naive T helper cells into pathogenic Th17 cells.[9][11]

-

Inflammatory Cascade: Th17 cells release a battery of pro-inflammatory cytokines, including IL-17, which contribute to the inflammatory phenotype seen in diseases like psoriasis.

This pathway suggests that targeting ALOX12B could be a viable therapeutic strategy for inflammatory skin conditions.

Involvement in Cancer

Recent studies have implicated ALOX12B in the pathogenesis of certain cancers, where its role appears to be context-dependent.

The PI3K/ERK1 Signaling Pathway in Cervical Cancer

In cervical cancer, ALOX12B has been shown to promote carcinogenesis by regulating the PI3K/ERK1 signaling pathway.[5] The proposed mechanism involves:

-

Upregulation of PI3K/ERK1 Pathway Components: Knockdown of ALOX12B in cervical cancer cell lines leads to a significant reduction in the expression of key components of the PI3K/ERK1 pathway, including PI3K, MEK1, and ERK1.[5]

-

Inhibition of Cell Proliferation: By downregulating this pro-proliferative pathway, loss of ALOX12B function results in decreased cell proliferation and colony formation.[5]

-

Cell Cycle Arrest: Knockdown of ALOX12B has been observed to cause cell cycle arrest at the G1 phase in C33A cervical cancer cells.[5]

These findings suggest that ALOX12B may act as a proto-oncogene in cervical cancer, making it a potential therapeutic target.

Quantitative Data

The following tables summarize key quantitative data from experimental studies on ALOX12B function.

Table 1: Phenotypic Data from Alox12b Knockout Mouse Models

| Parameter | Wild-Type Mice | Alox12b Knockout Mice | Fold Change | Reference |

| Body Weight Loss (at 3 hours post-birth) | Maintained | ~30% loss | - | |

| Transepidermal Water Loss (TEWL) | Baseline | ~8-fold increase | 8 |

Table 2: Cellular Phenotypes of ALOX12B Knockdown in C33A Cervical Cancer Cells

| Parameter | Control (NC) | shALOX12B | % of Control | Reference |

| Cell Proliferation Rate (at 96 hours) | 100% | 69% | 69% | [5] |

| Cells in G1 Phase of Cell Cycle | 37.4% | 55.7% | 149% | [5] |

Table 3: Enzyme Kinetics of 12R-Lipoxygenase (ALOX12B)

| Substrate | Km | Vmax | Reference |

| Arachidonic Acid | Data not available | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ALOX12B function.

Generation of Conditional Alox12b Knockout Mice

Objective: To create a mouse model with epidermis-specific deletion of the Alox12b gene to study its role in skin barrier function.

Methodology:

-

Generation of Floxed Allele: A targeting vector is constructed to flank a critical exon of the Alox12b gene with loxP sites. This is introduced into embryonic stem (ES) cells, and correctly targeted clones are selected.

-

Generation of Transgenic Mice: Chimeric mice are generated by injecting the targeted ES cells into blastocysts. These are then bred to establish a germline transmission of the floxed Alox12b allele (Alox12bfl/fl).

-

Cre Recombinase Line: Mice carrying the tamoxifen-inducible Cre-ERT2 recombinase under the control of the keratin 14 (K14) promoter are used. This ensures Cre expression is restricted to keratinocytes of the epidermis and other stratified epithelia.

-

Breeding: Alox12bfl/fl mice are crossed with K14-Cre-ERT2 mice to generate experimental animals (Alox12bfl/fl; K14-Cre-ERT2) and littermate controls (Alox12bfl/fl).

-

Induction of Knockout: At a desired age, tamoxifen is administered to the mice (e.g., via intraperitoneal injection). Tamoxifen induces the translocation of the Cre-ERT2 fusion protein to the nucleus, where it excises the loxP-flanked exon of Alox12b, leading to a functional knockout of the gene in K14-expressing cells.

-

Phenotypic Analysis: The knockout mice and control littermates are monitored for changes in skin appearance, body weight, and transepidermal water loss (TEWL) using an evaporimeter.

Lipid Extraction and Analysis from Mouse Epidermis

Objective: To extract and analyze the lipid composition of the epidermis to assess the impact of Alox12b knockout.

Methodology:

-

Epidermal Separation: Excise skin from euthanized mice. Separate the epidermis from the dermis by heat treatment (e.g., incubation in PBS at 60°C for 30 seconds) or enzymatic digestion (e.g., dispase treatment).

-

Homogenization: Homogenize the separated epidermis in a suitable buffer.

-

Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method:

-

Add a mixture of chloroform and methanol (1:2, v/v) to the homogenate.

-

Vortex thoroughly and incubate.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with mass spectrometry analysis (e.g., methanol/chloroform).

-

-

Lipid Analysis: Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species, particularly ceramides and their derivatives.

Western Blot Analysis

Objective: To determine the protein levels of ALOX12B and components of associated signaling pathways.

Methodology:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

-

Rabbit anti-ALOX12B: 1:1000

-

Rabbit anti-PI3K: 1:1000

-

Rabbit anti-MEK1: 1:1000

-

Rabbit anti-ERK1: 1:1000

-

Loading control (e.g., anti-GAPDH or anti-β-actin): 1:5000

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of ALOX12B and its target genes.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random hexamer primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers. A typical reaction mixture includes:

-

10 µl 2x SYBR Green Master Mix

-

1 µl forward primer (10 µM)

-

1 µl reverse primer (10 µM)

-

2 µl cDNA

-

6 µl nuclease-free water

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., Gapdh or Actb).

Primer Sequences (Mouse):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Krt16 | GGCGAGATCAAGGACTTGGT | CTTGTAGGCTGCGAAGTTGG |

| Tgm1 | Primer sequence not readily available | Primer sequence not readily available |

| Hmgcr1 | Primer sequence not readily available | Primer sequence not readily available |

| JunB | GACGGAGGCAAAGACTCAAA | GCAGGCAGGACTCTTTGAAG |

| FosB | GAGACGGGAAGGAGATGGAG | GCTGTAGTTGGGGCTCATAG |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Note: Specific primer sequences for all target genes were not available in the reviewed literature. Researchers should design and validate primers using appropriate software and experimental controls.

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of ALOX12B knockdown on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., C33A) transfected with either a negative control (NC) shRNA or an shRNA targeting ALOX12B into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72, and 96 hours).

-

CCK-8 Reagent Addition: At each time point, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Plot the absorbance values against time to generate cell growth curves.

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of ALOX12B protein in tissue sections.

Methodology:

-

Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

-